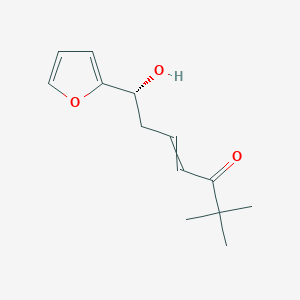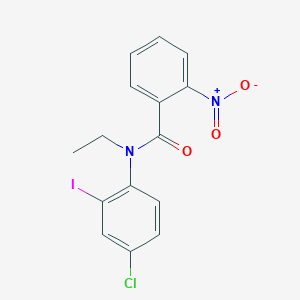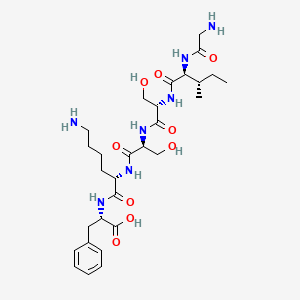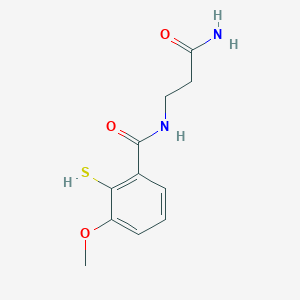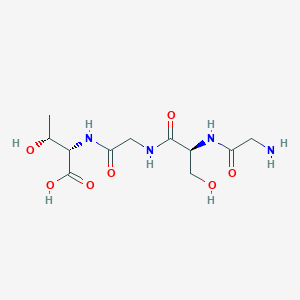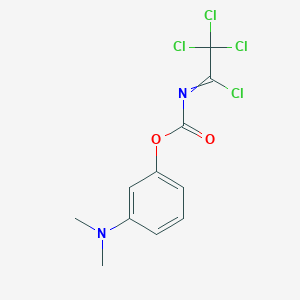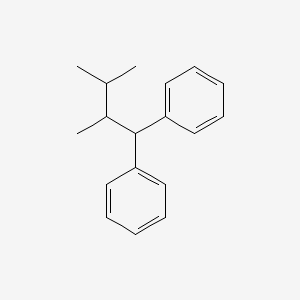
1,1'-(2,3-Dimethylbutane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene typically involves the reaction of benzene with 2,3-dimethylbutane under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid such as aluminum chloride (AlCl3), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is widely used as a flame retardant synergist in the production of flame-resistant materials, particularly in the plastics industry
Mechanism of Action
The mechanism of action of 1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene involves its interaction with molecular targets and pathways. In the context of flame retardancy, the compound acts by interfering with the combustion process, thereby reducing the flammability of the material. It forms a protective char layer on the surface of the material, which acts as a barrier to heat and oxygen, slowing down the combustion process .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene
- 1,1’-(1,1,2,2-Tetramethylethylene)dibenzene
- 2,3-Dimethyl-2,3-diphenylbutane
Uniqueness
1,1’-(2,3-Dimethylbutane-1,1-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its effectiveness as a flame retardant synergist sets it apart from other similar compounds, making it a valuable additive in the production of flame-resistant materials .
Properties
CAS No. |
824400-73-9 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
(2,3-dimethyl-1-phenylbutyl)benzene |
InChI |
InChI=1S/C18H22/c1-14(2)15(3)18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,18H,1-3H3 |
InChI Key |
XKUUDISDWYKFSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14212005.png)
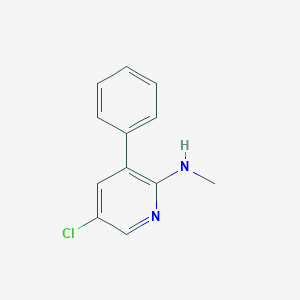
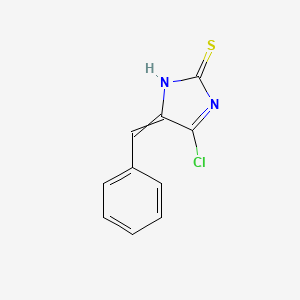
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)

![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
